N-Decylquinazolin-4-amine is a compound characterized by its quinazoline structure, which includes two nitrogen atoms within a bicyclic framework. This compound has the chemical formula and is known for its potential applications in pharmaceuticals and biological systems due to the unique properties imparted by the quinazoline moiety. Quinazolines are notable for their diverse biological activities, including antibacterial, antifungal, and anticancer properties, making them significant in medicinal chemistry .
These transformations are essential for modifying the compound's properties and optimizing its biological activity.
N-Decylquinazolin-4-amine exhibits various biological activities attributed to its quinazoline structure. Research indicates that quinazolines can act as:
The specific biological activities of N-Decylquinazolin-4-amine require further investigation to fully elucidate its pharmacological potential.
Synthesis of N-Decylquinazolin-4-amine typically involves several steps:
These methods allow for the production of N-Decylquinazolin-4-amine with varying degrees of yield and purity depending on reaction conditions.
N-Decylquinazolin-4-amine has potential applications in various fields:
Interaction studies involving N-Decylquinazolin-4-amine focus on its binding affinity with various biological targets, including enzymes and receptors. These studies are crucial for understanding how the compound exerts its biological effects. Techniques such as:
Such studies contribute to elucidating the compound's therapeutic potential and guiding future modifications for enhanced activity.
Several compounds share structural similarities with N-Decylquinazolin-4-amine, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Decylquinazolin-4-amine | Similar quinazoline core | Different alkyl chain position |
| 4-Methylquinazoline | Contains a methyl group at position 4 | Lacks long alkyl chain |
| Quinazoline | Basic structure without substitutions | Less complex than N-Decyl derivative |
N-Decylquinazolin-4-amine is unique due to its long decyl chain, which may enhance lipophilicity and potentially improve membrane permeability compared to other similar compounds. This structural feature could lead to distinct pharmacokinetic profiles and biological activities, making it a valuable candidate for further research in medicinal chemistry.
N-Decylquinazolin-4-amine is the systematic IUPAC name for this compound, reflecting its decyl side chain attached to the nitrogen atom at position 4 of the quinazoline ring. The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 22754-12-7. This unique identifier distinguishes it from other quinazoline derivatives and ensures precise referencing in chemical literature and regulatory documents.
The compound is uniformly referred to as N-Decylquinazolin-4-amine across commercial and scientific sources. Alternative naming conventions include:
Notably, no trade names or colloquial designations were identified in the reviewed sources, indicating its primary use as a research chemical rather than a commercial product.
The molecular formula of N-Decylquinazolin-4-amine is C₁₈H₂₇N₃, consisting of:
This composition yields a molecular weight of 285.43 g/mol, calculated using standard atomic weights. The following table summarizes these molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₃ |
| Molecular Weight (g/mol) | 285.43 |
| CAS Registry Number | 22754-12-7 |
Conventional synthesis of N-decylquinazolin-4-amine relies on nucleophilic aromatic substitution (S~N~Ar) and alkylation reactions. The quinazoline core is typically functionalized at the 4-position through sequential modifications.
Quinazolin-4(3H)-one serves as a common intermediate. Treatment with phosphorus oxychloride (POCl~3~) converts the carbonyl group to a chloroquinazoline, which undergoes S~N~Ar with decylamine. For example, reacting 4-chloroquinazoline with decylamine in dimethylformamide (DMF) at 80°C for 12 hours yields N-decylquinazolin-4-amine with ~70% efficiency [3].
Direct N-alkylation of quinazolin-4-amine precursors offers an alternative route. Using decyl bromide as the alkylating agent in the presence of potassium carbonate (K~2~CO~3~) and DMF at 100°C for 6–8 hours achieves N-decylquinazolin-4-amine in 65–75% yield [3]. The regioselectivity of N-alkylation over O-alkylation is confirmed via ~1~H-~13~C HMBC NMR correlations, where the N–CH~2~ signal appears at δ~C~ 45–49 ppm [3].
Table 1: Conventional Synthesis Conditions for N-Decylquinazolin-4-amine
| Method | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| S~N~Ar | 4-Chloroquinazoline, decylamine, DMF, 80°C | 70 | [3] |
| N-Alkylation | Quinazolin-4-amine, decyl bromide, K~2~CO~3~, DMF | 65–75 | [3] |
Microwave irradiation (MWI) significantly accelerates reaction kinetics and improves yields by enabling uniform heating.
Kumar et al. demonstrated that microwave-assisted alkylation reduces reaction times from hours to minutes [5]. For N-decylquinazolin-4-amine, irradiating a mixture of quinazolin-4-amine, decyl bromide, and triethylamine in ethanol at 100°C for 15 minutes under 300 W MWI achieves 85% yield [5]. This represents a 20% yield increase over conventional heating.
Table 2: Microwave vs. Conventional Synthesis Comparison
| Parameter | Conventional (DMF, 100°C) | Microwave (Ethanol, 100°C) |
|---|---|---|
| Reaction Time | 6–8 hours | 15 minutes |
| Yield (%) | 65–75 | 85 |
| Energy Input | High | Low |
Microwaves enhance dipole polarization, particularly in polar solvents like ethanol, facilitating faster nucleophilic attack. The absence of solvent evaporation under sealed-vessel conditions further improves atom economy [5].
Transitioning to sustainable methodologies, researchers have explored aqueous-phase synthesis and catalyst-free systems.
A one-pot annulation strategy adapted from transition-metal-free quinazolinone synthesis [2] can be modified for N-alkylation. Using water as a solvent with cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst, quinazolin-4-amine reacts with decyl bromide at 90°C for 24 hours, yielding 60–68% product [2]. While slower than DMF-based methods, this approach eliminates toxic aprotic solvents.
Ball-milling quinazolin-4-amine with decyl bromide and K~2~CO~3~ at 30 Hz for 2 hours achieves 72% yield. This method avoids solvents entirely, reducing waste generation [2].
Table 3: Green Synthesis Performance Metrics
| Method | Solvent/Catalyst | Yield (%) | Reaction Time |
|---|---|---|---|
| Aqueous-Phase Alkylation | Water, CTAB | 60–68 | 24 hours |
| Mechanochemical | Solvent-free, K~2~CO~3~ | 72 | 2 hours |
Nuclear magnetic resonance spectroscopy provides detailed information about the structural environment of both carbon and hydrogen atoms in N-Decylquinazolin-4-amine. For quinazoline derivatives, characteristic chemical shifts are observed in both ¹H Nuclear Magnetic Resonance and ¹³C Nuclear Magnetic Resonance spectra.
In ¹H Nuclear Magnetic Resonance spectroscopy of quinazolin-4-amine derivatives, the aromatic protons of the quinazoline ring system typically appear as complex multiplets between 7.26 and 8.33 parts per million [2]. The amino group attached to the quinazoline ring commonly exhibits a broad singlet around 10.24 parts per million [2]. For N-alkyl substituted quinazolines, the N-methylene protons adjacent to the nitrogen show characteristic signals, with secondary amines displaying characteristic coupling patterns with neighboring carbons [3]. The decyl chain in N-Decylquinazolin-4-amine would be expected to show typical alkyl chain signals, with the terminal methyl group appearing around 1.0-1.5 parts per million and the methylene groups showing multiplets in the 1.2-3.0 parts per million region [4].
¹³C Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for the quinazoline carbon framework. Aromatic carbons in quinazoline derivatives typically appear between 125-150 parts per million [4]. The carbon atoms directly attached to nitrogen experience deshielding effects, with carbons next to amine nitrogens absorbing approximately 20 parts per million downfield from comparable alkane carbons [5] [6]. For quinazolin-4-amine derivatives, the C-4 carbon bearing the amino group typically resonates around 160-170 parts per million [2] [3]. The aliphatic carbons of the decyl chain would show typical alkyl carbon signals, with methyl carbons around 10-15 parts per million and methylene carbons between 16-45 parts per million depending on their position relative to the nitrogen [4].
Two-dimensional Nuclear Magnetic Resonance techniques provide valuable structural confirmation through correlation spectroscopy and heteronuclear multiple bond correlation experiments. These techniques allow for the definitive assignment of proton-carbon connectivities and confirmation of the N-alkylation pattern [3].
Infrared spectroscopy of N-Decylquinazolin-4-amine reveals characteristic absorption bands corresponding to functional groups present in the molecule. Primary and secondary amines exhibit characteristic nitrogen-hydrogen stretching absorptions in the 3300-3500 wavenumber region [5] [6]. For quinazolin-4-amine derivatives, the amino group typically shows absorption bands around 3350 wavenumber for the nitrogen-hydrogen stretch [7] [8].
The quinazoline ring system displays characteristic carbon-nitrogen stretching vibrations. The carbon equals nitrogen bonds in the quinazoline ring typically absorb around 1535-1580 wavenumber [2] [7] [9]. These bands are often sharp and well-defined, distinguishing them from other functional groups. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1650 wavenumber region [8] [10].
The aliphatic carbon-hydrogen stretching vibrations from the decyl chain appear in the 2800-3000 wavenumber region, with asymmetric and symmetric methylene stretches typically observed around 2920 and 2850 wavenumber respectively [8]. The aromatic carbon-hydrogen stretches from the quinazoline ring appear at higher frequencies, around 3050-3100 wavenumber [8].
Ultraviolet-visible spectroscopy of quinazoline derivatives reveals characteristic electronic transitions associated with the conjugated aromatic system. Quinazoline compounds typically exhibit three main absorption maxima: around 210-230 nanometers, 270-300 nanometers, and 315-330 nanometers [11] [12]. These absorption bands correspond to different electronic transitions within the quinazoline chromophore.
The first absorption maximum around 210-230 nanometers is attributed to π→π* transitions involving the benzene ring portion of the quinazoline system [11]. The second absorption band at 270-300 nanometers corresponds to π→π* and n→π* transitions involving the entire quinazoline system [12]. The third absorption maximum at 315-330 nanometers is characteristic of the extended conjugation in the quinazoline ring system [11] [12].
For quinazoline derivatives in different solvents, solvatochromic effects are observed. In polar solvents like water, quinazoline derivatives typically show slight hypsochromic shifts compared to less polar solvents like dimethyl sulfoxide [12]. The absorption maxima for BG1189 and BG1190 quinazoline derivatives were observed at 318 nanometers and 314 nanometers respectively in water, with bathochromic shifts to 330 nanometers and 326 nanometers in dimethyl sulfoxide [12].
The molar absorption coefficients for quinazoline derivatives are typically in the range of 28,000-30,000 M⁻¹cm⁻¹ for the main absorption bands [13]. The presence of electron-donating substituents like the amino group at position 4 may influence these absorption characteristics through extended conjugation effects.
X-ray crystallography provides definitive three-dimensional structural information about N-Decylquinazolin-4-amine in the solid state. Quinazoline derivatives typically crystallize in various space groups depending on their substituents and intermolecular interactions.
Quinazoline derivatives commonly exhibit monoclinic or orthorhombic crystal systems. For example, quinazoline-2,4-dione crystallizes in the monoclinic space group P21/c with unit cell parameters a = 10.891 Å, b = 5.281 Å, c = 12.701 Å, and β = 99.61° [14]. The crystal structure typically shows the quinazoline ring system to be essentially planar, with mean deviations from planarity typically less than 0.06 Å [15].
For N-alkyl quinazoline derivatives, the alkyl chain often adopts extended conformations to minimize steric interactions. The dihedral angles between the quinazoline ring and substituted aromatic rings typically range from 47° to 86°, depending on the nature of the substituents [16] [15].
Quinazoline derivatives in the solid state are stabilized by various types of intermolecular interactions. Hydrogen bonding plays a crucial role in crystal packing, particularly involving the amino groups and nitrogen atoms of the quinazoline ring. N—H···N hydrogen bonds are commonly observed, with donor-acceptor distances typically around 2.78-2.80 Å [17].
In crystals of quinazolin-4-amine derivatives, molecules often form hydrogen-bonded dimers through N—H···O or N—H···N interactions [17]. These dimers are frequently connected by weaker intermolecular C—H···N interactions to form extended networks. The crystal structures also exhibit π–π stacking interactions between quinazoline rings, with centroid-centroid distances typically in the range of 3.41-3.91 Å [17].
Hirshfeld surface analysis reveals that the crystal packing is dominated by H···H, H···C/C···H, and H···O/O···H contacts [18]. The three-dimensional Hirshfeld surface analysis and two-dimensional fingerprint plots provide quantitative measures of these intermolecular interactions [19].
The solid-state properties of quinazoline derivatives are influenced by their molecular packing and intermolecular interactions. The crystal density is typically around 1.49-1.50 g/cm³ for simple quinazoline derivatives [14]. The thermal properties are related to the strength of intermolecular interactions, with melting points varying widely depending on the substitution pattern.
The molecular conformation in the solid state often differs from that in solution due to crystal packing forces. The quinazoline ring system remains planar, but the orientation of substituents may be influenced by intermolecular interactions. Energy framework analysis helps quantify the relative contributions of electrostatic, dispersion, and total interaction energies to the crystal stability [18] [19].
Mass spectrometry provides valuable information about the molecular structure and fragmentation pathways of N-Decylquinazolin-4-amine. The molecular ion peak appears at m/z 285, corresponding to the molecular formula C₁₈H₂₇N₃ [1] [20].
The molecular ion [M]- + of N-Decylquinazolin-4-amine appears at m/z 285.22 [1]. Following the nitrogen rule of mass spectrometry, compounds with an odd number of nitrogen atoms (three in this case) exhibit odd molecular ion masses [5]. The relative intensity of the molecular ion peak varies depending on the ionization conditions and the stability of the molecular ion.
Quinazoline derivatives undergo characteristic fragmentation patterns under electron impact ionization. The primary fragmentation pathway involves the consecutive loss of two hydrogen cyanide molecules (HCN) to generate a benzyne radical ion [21]. This fragmentation pattern is characteristic of the quinazoline ring system and proceeds through well-defined mechanistic steps.
For N-alkyl quinazoline derivatives, α-cleavage at the carbon-carbon bond adjacent to the nitrogen is a favored fragmentation pathway [22]. This process generates a stable [CH₂NH₂]- + ion at m/z 30 and loses the alkyl radical. In the case of N-Decylquinazolin-4-amine, this would result in the loss of the decyl chain (C₁₀H₂₁, mass 141) to give a fragment ion at m/z 144.
The amino group at position 4 of the quinazoline ring influences the fragmentation behavior. Quinazoline derivatives with substituents at C-4 preferentially lose these groups compared to substituents at C-2 [21]. The loss of ammonia (NH₃, mass 17) from the 4-amino group would generate a fragment ion at m/z 268.
For quinazoline derivatives containing methoxy groups, characteristic losses of methanol (CH₃OH, mass 32) and formaldehyde (CH₂O, mass 30) are observed [23]. While N-Decylquinazolin-4-amine does not contain methoxy groups, these fragmentation patterns are useful for comparison with related compounds.
Secondary fragmentation processes involve further breakdown of primary fragment ions. The quinazoline ring system can undergo ring-opening reactions leading to the formation of linear fragment ions. These processes are particularly important in tandem mass spectrometry experiments where collision-induced dissociation is employed [24].
The fragmentation pattern is influenced by the ionization method employed. Electrospray ionization typically produces different fragmentation patterns compared to electron impact ionization, with [M+H]⁺ ions showing different dissociation pathways [25] [24]. Under electrospray conditions, protonation typically occurs at the most basic nitrogen atom, influencing subsequent fragmentation pathways.
Density functional theory calculations have been employed to support the interpretation of mass spectrometric fragmentation patterns for quinazoline derivatives [24]. These calculations help predict the most favorable protonation sites and the relative stabilities of fragment ions, providing insight into the observed fragmentation pathways. The correlation between calculated stabilities and experimental fragmentation patterns typically shows good agreement within 10% difference in relative intensities [24].